Sequirin C
Overview
Description
Sequirin C is a natural phenol isolated from the heartwood of Sequoia sempervirens, commonly known as the Californian redwood. It was identified as part of a study to understand the chemical constituents of this species. Sequirin C, specifically, was isolated as its methyl ether and was determined to be (2S,3S)-(E)-3-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)pent-4-ene-1,2-diol. The compound is of interest due to its unique structure and potential chemical properties .
Synthesis Analysis
The synthesis of Sequirin C-related compounds has been explored in various studies. While the exact synthesis of Sequirin C is not detailed in the provided papers, similar compounds such as sequirin D have been synthesized through a high-yield six-step process. This process involves Michael addition, Wolff-Kishner reduction, cyclodehydration, borohydride reduction, and dehydration, followed by demethylation to obtain the final product . These methods could potentially be adapted for the synthesis of Sequirin C by altering the starting materials and reaction conditions to match its unique structure.
Molecular Structure Analysis
The molecular structure of Sequirin C was elucidated using spectroscopic and chemical methods. It is characterized by a pent-4-ene-1,2-diol skeleton with methoxyphenyl substituents. The absolute stereochemistry of Sequirin C was determined to be (2S,3S)-(E), indicating the spatial arrangement of the atoms within the molecule . Understanding the molecular structure is crucial for predicting the reactivity and interactions of Sequirin C with other molecules.
Chemical Reactions Analysis
Sequirin C and its derivatives undergo various chemical reactions. For instance, sequirin-B, a related compound, can rearrange under acidic conditions to form isosequirin. Additionally, the tosylate of trimethylsequirin-B can undergo acetolysis to yield different products, which upon further treatment with acetic and hydrochloric acids can afford other complex structures . These reactions demonstrate the reactivity of the sequirin compounds and provide insights into the potential transformations that Sequirin C might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of Sequirin C are not directly reported in the provided papers. However, the properties of similar compounds, such as sequirin D, have been studied. For example, the synthesis of di-O-methylsequirin D involved understanding its conformation and chirality, which are important aspects of its physical properties . The chemical properties of Sequirin C can be inferred from its molecular structure and the known reactivity of its functional groups, such as the phenolic hydroxyl groups and the conjugated diene system.
Scientific Research Applications
Chemical and Spectral Examination of Sequirins : Sequirins, including Sequirin C, have been extensively studied for their chemical properties. Balogh and Anderson (1965) conducted a detailed chemical and spectral examination of the sequirins, determining their skeleton and proposing a complete chemical structure for isosequirin, a closely related compound (Balogh & Anderson, 1965).
Constituents of Californian Redwood : Hatam and Whiting (1969) isolated two natural phenols, including Sequirin C, from Sequoia sempervirens heartwood. Their research provides insights into the constitution, absolute stereochemistry, and chemical behavior of Sequirin C and its derivatives (Hatam & Whiting, 1969).
Coloration and Blackening Phenomenon in Wood : Takahashi and Mori (2006) explored the relationship between the blackening of sugi (Cryptomeria japonica) heartwood and norlignans, including Sequirin C. Their findings highlight the significant role of Sequirin C in coloration processes, particularly its change to a deep purple color under alkaline treatment (Takahashi & Mori, 2006).
Biosynthetic Pathway of Norlignans : Imai et al. (2009) demonstrated the in vitro hydroxylation of agatharesinol to Sequirin C, shedding light on the biosynthetic pathway of norlignans in Cryptomeria japonica. This study contributes to our understanding of the natural production and chemical transformation of Sequirin C (Imai et al., 2009).
Synthesis of Sequirin Derivatives : Reddy and Rao (1981) described a high-yield synthesis process for Sequirin D, a derivative of Sequirin C. This synthesis highlights the potential for laboratory production and modification of Sequirin compounds for various applications (Reddy & Rao, 1981).
properties
IUPAC Name |
4-[(E,3S,4S)-4,5-dihydroxy-1-(4-hydroxyphenyl)pent-1-en-3-yl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c18-10-17(22)14(12-4-8-15(20)16(21)9-12)7-3-11-1-5-13(19)6-2-11/h1-9,14,17-22H,10H2/b7-3+/t14-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWISKPOVFKUES-SITIDLGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(C2=CC(=C(C=C2)O)O)C(CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[C@@H](C2=CC(=C(C=C2)O)O)[C@@H](CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318509 | |
Record name | Sequirin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sequirin C | |
CAS RN |
18194-29-1 | |
Record name | Sequirin C | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18194-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sequirin C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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